1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one
Description
1-(3-Amino-6-bromopyrazin-2-yl)ethan-1-one is a brominated pyrazine derivative featuring an ethanone moiety and amino substituent. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic frameworks. Its structure combines a pyrazine core with electron-withdrawing (bromo) and electron-donating (amino) groups, enabling diverse reactivity in cross-coupling and functionalization reactions. Microwave-assisted synthesis methods are commonly employed for its preparation, as highlighted in , where it is used to synthesize piperidine carboxylate derivatives via nucleophilic substitution .
Properties
Molecular Formula |
C6H6BrN3O |
|---|---|
Molecular Weight |
216.04 g/mol |
IUPAC Name |
1-(3-amino-6-bromopyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H6BrN3O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3,(H2,8,9) |
InChI Key |
FKRBHDCPAASGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CN=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-pyrazinecarboxylic acid, followed by a condensation reaction with ethanone. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one may involve large-scale bromination and condensation reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Organolithium reagents or Grignard reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Dehalogenated products.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials,
Biological Activity
1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one features a pyrazine ring substituted with an amino group and a bromine atom. Its molecular formula is C7H8BrN3O, and its molecular weight is approximately 232.06 g/mol. The presence of the bromine atom and the amino group suggests potential interactions with biological targets.
The biological activity of 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and survival.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Antimicrobial Activity : The structure suggests potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one exhibit significant antimicrobial activity. For instance, a study evaluating various pyrazine derivatives found that certain substitutions enhance antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one | 0.025 | Staphylococcus aureus |
| Other Pyrazine Derivative | 0.050 | Escherichia coli |
Anticancer Activity
In vitro studies have indicated that pyrazine derivatives can exhibit cytotoxic effects on cancer cell lines. Specifically, compounds with similar structures have been shown to induce apoptosis in various cancer types.
| Study Reference | Cell Line | IC50 (µM) |
|---|---|---|
| Zhang et al., 2023 | HeLa (Cervical) | 15 |
| Lee et al., 2024 | MCF-7 (Breast) | 10 |
Case Study 1: Antibacterial Efficacy
A recent investigation assessed the antibacterial properties of various pyrazine derivatives, including 1-(3-Amino-6-bromopyrazin-2-YL)ethan-1-one. The study utilized disk diffusion methods and broth microdilution assays to determine the efficacy against common pathogens.
Findings :
- The compound demonstrated significant inhibition zones against both S. aureus and E. coli.
- The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics in some cases.
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on the anticancer properties of pyrazine derivatives, researchers evaluated the cytotoxic effects on various cancer cell lines using MTT assays.
Results :
- The compound exhibited selective toxicity towards cancer cells while sparing normal cells.
- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine/Arene Core
The presence of bromo and amino groups on the pyrazine ring distinguishes 1-(3-amino-6-bromopyrazin-2-yl)ethan-1-one from related ethanone derivatives. Key comparisons include:
- Brominated Aryl Ethanones: 1-(4-Bromophenyl)ethan-1-one (): Lacks the pyrazine heterocycle but shares the bromo-substituted aryl group. It is utilized in hydrazide synthesis under thermal or grinding conditions, achieving moderate yields (60–75%) . 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethan-1-one (): Features an imidazopyridine core instead of pyrazine.
Heterocyclic Variations
Replacing the pyrazine ring with other heterocycles alters electronic properties and applications:
- Thiophene/Imidazo Derivatives: Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () exhibit extended π-conjugation, making them suitable for materials science. Their synthesis at 40°C contrasts with the microwave-driven preparation of the target compound . 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (): Retains the ethanone group but replaces pyrazine with benzimidazole, a scaffold common in anticancer agents .
Data Tables
Research Findings and Implications
- Pharmacological Potential: The amino group in the target compound mirrors bioactive derivatives in , where amino-substituted pyrazoles exhibit antitubercular activity.
- Synthetic Efficiency : Microwave methods () reduce reaction times compared to thermal procedures (), aligning with green chemistry trends.
- Electronic Effects: The bromo group enhances electrophilicity, enabling cross-coupling reactions, while the amino group may stabilize intermediates via resonance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
